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5-Acetoxymatairesinol dimethyl!
Compound Name:
ether

Cat. No.: B019342

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxymatairesinol dimethyl ether is a naturally occurring lignan isolated from the bark of
the golden larch, Pseudolarix kaempferi.[1][2] As with many natural products, its biological
activity is intrinsically linked to its three-dimensional structure. This technical guide provides a
detailed examination of the stereochemistry of this compound, presenting key data, outlining
experimental context, and illustrating the relationships between its stereoisomers.

The stereochemistry of 5-Acetoxymatairesinol dimethyl ether is definitively established by its
IUPAC name: [(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-
oxooxolan-3-yllmethyl] acetate.[3] This nomenclature precisely defines the absolute
configuration at the three chiral centers, which dictates the molecule's overall shape and its
interaction with biological targets.

Stereochemical Configuration

5-Acetoxymatairesinol dimethyl ether possesses three stereocenters. The core of the
molecule is a dibenzylbutyrolactone structure, which is common to many bioactive lignans. The
defined stereochemistry is crucial for its biological function and is designated as (3R, 4R, R).
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The relationship between the different stereochemical designations can be visualized as
follows:
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Caption: Logical relationship of stereocenters in 5-Acetoxymatairesinol dimethyl ether.

Physicochemical and Spectroscopic Data

The specific three-dimensional arrangement of atoms in 5-Acetoxymatairesinol dimethyl
ether gives rise to unique and measurable physicochemical properties. While a comprehensive
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set of experimentally determined data from a single source is not readily available in the public
domain, the following table summarizes key identifiers and computed properties for the
naturally occurring (3R, 4R, R)-isomer.

Property Value Source
Molecular Formula C24H280s PubChem|[3]
Molecular Weight 444.47 g/mol PubChem][3]
CAS Number 74892-45-8 ChemFaces[4]

[(R)-(3,4-dimethoxyphenyl)-
[(BR,4R)-4-[(3,4-

IUPAC Name i PubChem][3]
dimethoxyphenyl)methyl]-5-

oxooxolan-3-yllmethyl] acetate

CJBJCEARMFPRTA-
InChlKey PubChem|[3]
STSQHVNTSA-N
Computed XLogP3 3.4 PubChem|[3]
Purity (Typical) >98% ChemFaces[4]
Physical Description Powder ChemFaces[4]

Note: Quantitative chiroptical data such as specific rotation ([a]D) and circular dichroism (CD)
spectra are crucial for the experimental confirmation of stereochemistry but are not available in
the cited public literature. Researchers would need to perform these measurements or consult
the primary publication for these values.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of 5-Acetoxymatairesinol
dimethyl ether are not extensively reported in readily accessible literature. However, based on
general procedures for the isolation of lignans from plant material, a probable workflow can be
outlined.

Isolation and Purification Workflow
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The isolation of 5-Acetoxymatairesinol dimethyl ether from Pseudolarix kaempferi bark
would typically involve solvent extraction, fractionation, and chromatographic purification.
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Caption: A representative workflow for the isolation of lignans from plant material.
General Protocol for Structure Elucidation:
e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR and 3C NMR spectra are acquired to determine the carbon-hydrogen framework
of the molecule.

o 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear
Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are
used to establish the connectivity of atoms and confirm the overall structure.

o The relative stereochemistry, particularly of the butyrolactone ring protons, can often be
deduced from the coupling constants (J-values) and through-space correlations observed
in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

e Mass Spectrometry (MS):

o High-resolution mass spectrometry (HRMS) is employed to determine the precise
molecular weight and elemental formula of the compound.

e Optical Rotation:

o The specific rotation is measured using a polarimeter to determine the direction and
magnitude of the rotation of plane-polarized light, which confirms the chiral nature of the
molecule.

Conclusion

The stereochemistry of 5-Acetoxymatairesinol dimethyl ether is well-defined as (3R, 4R, R),
a configuration that is critical to its identity and likely its biological activity. While detailed
experimental data on its chiroptical properties are not widely published, the established IUPAC
nomenclature provides an unambiguous description of its absolute configuration. The protocols
for its isolation and structural elucidation follow standard practices in natural product chemistry.
For drug development professionals, a thorough understanding of this stereochemistry is
paramount for any further investigation into its therapeutic potential, as different stereoisomers
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may exhibit significantly different pharmacological and toxicological profiles. Future research
should focus on the stereoselective synthesis of all possible isomers to fully elucidate the
structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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